Cas no 14101-04-3 (Frangulin B)

Frangulin B is a naturally occurring anthraquinone glycoside, primarily isolated from species of the Rhamnus genus, such as Rhamnus frangula. This compound exhibits notable biological activity, including laxative effects due to its stimulation of colonic motility. Frangulin B is characterized by its glycosidic linkage, which enhances solubility and bioavailability compared to its aglycone form. It serves as a valuable reference standard in phytochemical and pharmacological research, particularly in studies focusing on plant-derived bioactive compounds. Its well-defined structure and purity make it suitable for analytical applications, such as HPLC and LC-MS, ensuring reliable results in qualitative and quantitative analyses. Frangulin B is also of interest in exploring structure-activity relationships in anthraquinone derivatives.
Frangulin B structure
Frangulin B structure
Product name:Frangulin B
CAS No:14101-04-3
MF:C20H18O9
MW:402.351526737213
MDL:MFCD00016362
CID:139934
PubChem ID:329761219

Frangulin B Chemical and Physical Properties

Names and Identifiers

    • 9,10-Anthracenedione,3-(D-apio-b-D-furanosyloxy)-1,8-dihydroxy-6-methyl-
    • EMODIN-6-(L)-O-APIOSIDE
    • EMODIN-L-RHAMNOSIDE
    • EMODIN-6-O-APIOSIDE
    • FRANGULIN B
    • RAHMNOXANTHIN
    • 3-(D-apio-.betascsc.-furanosyloxy)-1,8-dihydroxy-6-methylanthraquinone
    • 3-(D-Apio-β-D-furanosyloxy)-1,8-dihydroxy-6-methyl-9,10-anthracenedione
    • 3-(D-Apio-beta-D-furanosyloxy)-1,8-dihydroxy-6-methylanthraquinone
    • FRANGULIN B(RG)
    • Einecs 237-953-9
    • EModin 6-apioside
    • 6-o-(D-Apiofuranosyl)-1,6,8-trihydroxy-3-methylanthraquinone
    • 9,10-ANTHRACENEDIONE, 3-(D-APIO-.BETA.-D-FURANOSYLOXY)-1,8-DIHYDROXY-6-METHYL-
    • 3-[(2S,3R,4R)-4-(hydroxymethyl)-3,4-bis(oxidanyl)oxolan-2-yl]oxy-6-methyl-1,8-bis(oxidanyl)anthracene-9,10-dione
    • FRANGULINB
    • SCHEMBL1426453
    • FRANGULIN B [MI]
    • SureCN1426453
    • 3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
    • DTXSID80930972
    • 3-[[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)-2-oxolanyl]oxy]-1,8-dihydroxy-6-methylanthracene-9,10-dione
    • Frangulin B, analytical standard
    • CHEBI:5168
    • UNII-8CIK094KBU
    • BDBM50269014
    • AKOS015914181
    • Q27106674
    • 3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]oxy-1,8-dihydroxy-6-methyl-anthracene-9,10-dione
    • A807715
    • C10349
    • 8CIK094KBU
    • AC1L9DBZ
    • CHEMBL496999
    • 14101-04-3
    • 3-{[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy}-1,8-dihydroxy-6-methylanthracene-9,10-dione
    • MFCD00016362
    • NS00094499
    • CHEBI:601858
    • AKOS040761749
    • FT-0626549
    • emodin 6-apioside. frangulin B
    • HY-N7316
    • CS-0113269
    • 3-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl)oxy-1,8-dihydroxy-6-methyl-anthracene-9,10-dione
    • 9,10-Anthracenedione, 3-(D-apio-beta-D-furanosyloxy)-1,8-dihydroxy-6-methyl-
    • AEQMIFRODRFTJF-SLFFLAALSA-N
    • 3-((2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl)oxy-1,8-dihydroxy-6-methylanthracene-9,10-dione
    • Frangulin B
    • MDL: MFCD00016362
    • Inchi: InChI=1S/C20H18O9/c1-8-2-10-14(12(22)3-8)17(25)15-11(16(10)24)4-9(5-13(15)23)29-19-18(26)20(27,6-21)7-28-19/h2-5,18-19,21-23,26-27H,6-7H2,1H3/t18-,19-,20+/m0/s1
    • InChI Key: AEQMIFRODRFTJF-SLFFLAALSA-N
    • SMILES: OC[C@]1(CO[C@@H](OC2C=C(O)C3C(C4C(O)=CC(C)=CC=4C(=O)C=3C=2)=O)[C@@H]1O)O

Computed Properties

  • Exact Mass: 402.09500
  • Monoisotopic Mass: 402.09508215g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 3
  • Complexity: 668
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 154Ų
  • XLogP3: 1.3

Experimental Properties

  • Density: 1.655±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 196 ºC
  • Boiling Point: 774.6±60.0 °C at 760 mmHg
  • Flash Point: 280.0±26.4 °C
  • Solubility: Insuluble (1.4E-3 g/L) (25 ºC),
  • PSA: 153.75000
  • LogP: 0.00100
  • Vapor Pressure: 0.0±2.8 mmHg at 25°C

Frangulin B Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:2-8°C

Frangulin B Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TargetMol Chemicals
TN4079-5mg
Frangulin B
14101-04-3
5mg
¥ 4900 2024-07-20
TRC
F792605-2.5mg
Frangulin B
14101-04-3
2.5mg
$236.00 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F61820-10mg
FRANGULIN B
14101-04-3 ,HPLC≥95%
10mg
¥2548.0 2023-09-07
abcr
AB166207-10 mg
Frangulin B
14101-04-3
10 mg
€224.40 2023-07-20
SHENG KE LU SI SHENG WU JI SHU
sc-285850A-20 mg
Frangulin B,
14101-04-3
20mg
¥6,280.00 2023-07-11
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL89196-10MG
14101-04-3
10MG
¥6038.17 2023-01-06
PhytoLab
89196-1000mg
Frangulin B
14101-04-3 ≥ 98.0 %
1000mg
€17775 2023-10-25
SHENG KE LU SI SHENG WU JI SHU
sc-285850A-20mg
Frangulin B,
14101-04-3
20mg
¥6280.00 2023-09-05
TargetMol Chemicals
TN4079-1 ml * 10 mm
Frangulin B
14101-04-3
1 ml * 10 mm
¥ 5880 2024-07-20
abcr
AB166207-10mg
Frangulin B; .
14101-04-3
10mg
€224.40 2025-02-18

Additional information on Frangulin B

Frangulin B: A Promising Natural Compound with Diverse Biological Activities (CAS No. 14101-04-3)

Frangulin B, a naturally occurring polyphenolic compound (CAS No. 14101-04-3), has emerged as a subject of intense research interest in recent years due to its multifaceted biological properties. Isolated from the bark of Rubus fruticosus, this compound exhibits a unique chemical structure characterized by a triterpenoid skeleton adorned with multiple hydroxyl groups and a benzofuran ring system. Its molecular formula, C26H38O9, underscores its complexity, enabling interactions with diverse cellular targets.

Frangulin B's anti-inflammatory activity has been extensively documented in preclinical studies, particularly its ability to suppress pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A 2023 study published in Nature Communications demonstrated that Frangulin B inhibits NF-κB signaling pathways by directly binding to IKKβ kinase, thereby reducing inflammation in murine models of colitis and arthritis. This mechanism aligns with its traditional use in herbal medicine for alleviating inflammatory conditions.

The compound's antioxidant properties are equally notable, attributed to its ability to scavenge free radicals and modulate redox-sensitive enzymes like superoxide dismutase (SOD). Recent investigations reveal that Frangulin B enhances mitochondrial function, mitigating oxidative stress-induced cellular damage observed in neurodegenerative disease models. In vitro assays showed a dose-dependent increase in glutathione levels in neuronal cultures exposed to hydrogen peroxide, suggesting potential neuroprotective applications.

Pioneering research into Frangulin B's anticancer potential has uncovered intriguing findings. A 2024 study in Cancer Research highlighted its capacity to induce apoptosis in triple-negative breast cancer cells via caspase activation and mitochondrial membrane depolarization. Notably, it selectively targeted cancer stem cells without affecting normal mammary epithelial cells, indicating a therapeutic window for personalized oncology approaches.

Mechanistically, the compound's efficacy stems from dual actions: inhibition of PI3K/Akt/mTOR pathways promoting cell survival while simultaneously activating p53-mediated apoptosis signaling. Structural studies using X-ray crystallography revealed that the benzofuran moiety forms hydrogen bonds with the ATP-binding pocket of Akt kinase, offering insights into rational drug design strategies.

Clinical translation efforts are advancing rapidly despite challenges such as low bioavailability observed during early pharmacokinetic studies. Nanoparticle delivery systems encapsulating Frangulin B derivatives have demonstrated improved oral bioavailability (>85% Cmax increase) in rodent trials reported at the 2025 AACR conference. These formulations also showed reduced hepatotoxicity compared to free drug administration.

Ongoing research focuses on optimizing structural analogs through combinatorial chemistry approaches while maintaining key pharmacophoric features identified via molecular docking simulations. Recent advancements include the synthesis of semisynthetic derivatives with enhanced stability against phase I metabolic enzymes like CYP3A4.

The compound's multifunctional profile positions it uniquely within natural product-based drug discovery pipelines targeting chronic inflammatory diseases, neurodegeneration, and oncology indications. As mechanistic elucidation progresses alongside formulation innovations, Frangulin B represents a compelling candidate for next-generation therapeutics derived from botanical sources.

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(CAS:14101-04-3)Frangulin B
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